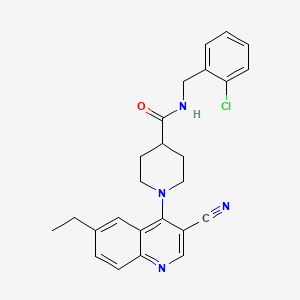
N-(2-chlorobenzyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
描述
N-(2-chlorobenzyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBP and has been studied extensively for its biochemical and physiological effects. In
科学研究应用
CBP has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, CBP has been found to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, CBP has been identified as a potential lead compound for the development of new drugs that target the central nervous system. In neuroscience, CBP has been shown to have a significant impact on the dopaminergic and serotonergic systems, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
作用机制
The mechanism of action of CBP is not fully understood. However, studies have shown that CBP interacts with various receptors in the brain, including dopamine and serotonin receptors. CBP has been found to modulate the release of these neurotransmitters, leading to changes in their levels in the brain. CBP has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of dopamine and serotonin.
Biochemical and Physiological Effects:
CBP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CBP exhibits potent antitumor activity against various cancer cell lines. CBP has also been shown to have a significant impact on the dopaminergic and serotonergic systems, leading to changes in behavior and mood. CBP has been found to modulate the release of these neurotransmitters, leading to changes in their levels in the brain. CBP has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of dopamine and serotonin.
实验室实验的优点和局限性
CBP has several advantages for lab experiments. It exhibits potent activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. CBP also has a significant impact on the dopaminergic and serotonergic systems, making it a potential candidate for the treatment of neurological disorders. However, CBP has several limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. CBP is also a relatively new compound, and its safety profile has not been fully established.
未来方向
There are several future directions for the study of CBP. One potential direction is the development of new anticancer drugs based on CBP. Another potential direction is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and depression. The mechanism of action of CBP is not fully understood, and further studies are needed to elucidate its mode of action. The safety profile of CBP also needs to be established, and further studies are needed to determine its toxicity and pharmacokinetics.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O/c1-2-17-7-8-23-21(13-17)24(20(14-27)16-28-23)30-11-9-18(10-12-30)25(31)29-15-19-5-3-4-6-22(19)26/h3-8,13,16,18H,2,9-12,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFYCZIAXNHGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3404499.png)
![2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-benzylacetamide](/img/structure/B3404510.png)
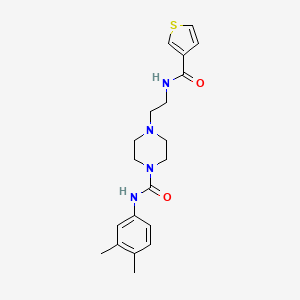
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide](/img/structure/B3404514.png)
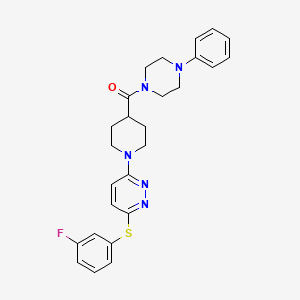
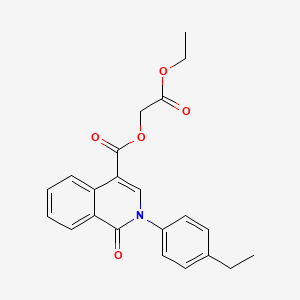
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404550.png)
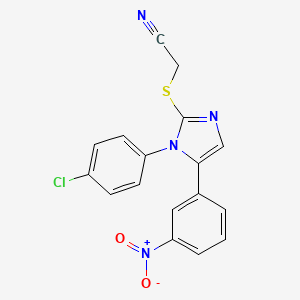
![1-[3-(3-methoxyphenoxy)pyrazin-2-yl]-N-[3-(methylthio)phenyl]piperidine-4-carboxamide](/img/structure/B3404563.png)
![N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404564.png)
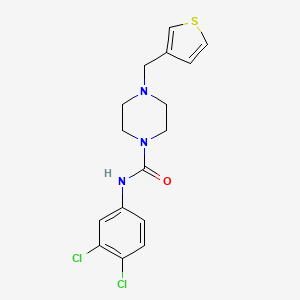

![1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B3404584.png)
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404594.png)